Anticancer agent 253

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

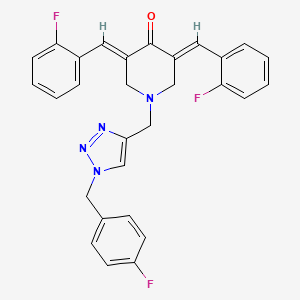

Fórmula molecular |

C29H23F3N4O |

|---|---|

Peso molecular |

500.5 g/mol |

Nombre IUPAC |

(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one |

InChI |

InChI=1S/C29H23F3N4O/c30-25-11-9-20(10-12-25)15-36-19-26(33-34-36)18-35-16-23(13-21-5-1-3-7-27(21)31)29(37)24(17-35)14-22-6-2-4-8-28(22)32/h1-14,19H,15-18H2/b23-13+,24-14+ |

Clave InChI |

GRSQHVJEBDBQLN-RNIAWFEPSA-N |

SMILES isomérico |

C\1N(C/C(=C\C2=CC=CC=C2F)/C(=O)/C1=C/C3=CC=CC=C3F)CC4=CN(N=N4)CC5=CC=C(C=C5)F |

SMILES canónico |

C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1CC4=CN(N=N4)CC5=CC=C(C=C5)F |

Origen del producto |

United States |

Foundational & Exploratory

"Anticancer agent 253" mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Osimertinib (AZD9291)

Introduction

Osimertinib, also known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is specifically designed to target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs. This document provides a detailed overview of the mechanism of action of Osimertinib, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

Osimertinib functions as a covalent inhibitor of EGFR. It selectively binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the autophosphorylation of the receptor and inhibits the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis. A key advantage of Osimertinib is its ability to potently inhibit the T790M mutant form of EGFR while showing significantly less activity against wild-type EGFR, which is thought to contribute to its favorable safety profile compared to earlier generation TKIs.

Quantitative Data

The following tables summarize the in vitro potency and cellular activity of Osimertinib against various EGFR genotypes.

Table 1: In Vitro Kinase Inhibition

| EGFR Genotype | IC₅₀ (nM) |

| Exon 19 deletion | 12.92 |

| L858R | 11.44 |

| L858R/T790M | 0.97 |

| Exon 19 del/T790M | 1.13 |

| Wild-Type (WT) | 216.31 |

Data represents the mean concentration of Osimertinib required for 50% inhibition of kinase activity.

Table 2: Cellular Proliferation Inhibition

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |

| PC9 | Exon 19 deletion | 15-25 |

| H3255 | L858R | 8-33 |

| NCI-H1975 | L858R/T790M | 10-15 |

| A549 | Wild-Type | >10,000 |

Data represents the mean concentration of Osimertinib required for 50% inhibition of cell proliferation in non-small cell lung cancer (NSCLC) cell lines.

Signaling Pathway Inhibition

Osimertinib's primary mechanism involves the shutdown of EGFR-mediated signaling cascades. Upon binding, it prevents the phosphorylation of key downstream effector proteins, primarily those in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Caption: EGFR signaling pathway inhibition by Osimertinib.

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the concentration of Osimertinib required to inhibit the enzymatic activity of purified EGFR kinase domains by 50%.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a synthetic substrate by the EGFR kinase.

-

Methodology:

-

Recombinant human EGFR protein (wild-type, L858R, Exon 19 del, T790M mutants) is incubated in a kinase reaction buffer.

-

A serial dilution of Osimertinib (e.g., 0.1 nM to 10 µM) is added to the wells of a 384-well plate containing the kinase.

-

The kinase reaction is initiated by adding ATP and a biotinylated peptide substrate.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by adding EDTA.

-

A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.

-

After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.

Cell-Based Proliferation Assay

This assay measures the effect of Osimertinib on the growth and viability of cancer cell lines with different EGFR mutation statuses.

-

Principle: The assay quantifies the number of viable cells after a period of drug exposure. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Methodology:

-

NSCLC cells (e.g., PC9, H1975, A549) are seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of Osimertinib.

-

Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

An equal volume of CellTiter-Glo® reagent is added to each well.

-

The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is recorded using a luminometer.

-

The data is normalized to vehicle-treated control cells, and IC₅₀ values are determined using non-linear regression analysis.

-

Western Blot Analysis of Downstream Signaling

This technique is used to confirm that Osimertinib inhibits the phosphorylation of EGFR and its downstream targets like AKT and ERK.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated (active) and total forms of the proteins of interest.

-

Methodology:

-

Cells are treated with Osimertinib or a vehicle control for a defined period (e.g., 2-6 hours).

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the ratio of phosphorylated protein to total protein indicates target inhibition.

-

Conclusion

Osimertinib is a potent and selective inhibitor of EGFR, particularly the T790M resistance mutant. Its mechanism of action is centered on the irreversible covalent blockade of the EGFR kinase domain, leading to the suppression of critical downstream signaling pathways (PI3K/AKT and RAS/RAF/MEK) that drive tumor cell proliferation and survival. The quantitative data from in vitro and cellular assays consistently demonstrate its high potency against sensitizing and resistance mutations, with a significant margin of safety relative to wild-type EGFR. The experimental protocols outlined provide a robust framework for evaluating the biochemical and cellular activity of Osimertinib and similar targeted anticancer agents.

The Discovery and Synthesis of KT-253 (Seldegamadlin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KT-253, also known as Seldegamadlin, is a first-in-class, potent, and selective heterobifunctional protein degrader targeting the murine double minute 2 (MDM2) oncoprotein. Developed by Kymera Therapeutics, KT-253 represents a novel therapeutic strategy for cancers harboring wild-type p53. By inducing the degradation of MDM2, KT-253 stabilizes the p53 tumor suppressor, leading to apoptosis in malignant cells. This technical guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and preclinical and early clinical evaluation of KT-253.

Introduction: Targeting the MDM2-p53 Axis

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1] In approximately half of all human cancers, the p53 pathway is inactivated, often through the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2.[1] MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.[2][3]

Conventional approaches to restore p53 function have focused on small molecule inhibitors (SMIs) that disrupt the MDM2-p53 interaction. However, the clinical efficacy of these inhibitors has been limited by a feedback loop wherein p53 stabilization leads to increased MDM2 expression, requiring continuous high drug exposure and often resulting in on-target toxicities.[1][3][4] KT-253 was designed to overcome this limitation through a targeted protein degradation mechanism.

Discovery of KT-253: A Heterobifunctional Degrader Approach

KT-253 is a heterobifunctional molecule, a PROTAC (PROteolysis TArgeting Chimera), designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to MDM2, thereby tagging MDM2 for proteasomal degradation.[3][4] This catalytic mechanism allows for the elimination of multiple MDM2 molecules by a single molecule of KT-253, leading to a more profound and sustained stabilization of p53 compared to SMIs.[4]

Mechanism of Action

The mechanism of action of KT-253 involves the formation of a ternary complex between MDM2, KT-253, and the CRBN E3 ligase. This proximity induces the ubiquitination of MDM2, marking it for degradation by the proteasome. The subsequent reduction in MDM2 levels leads to the accumulation and activation of p53, resulting in the transcription of p53 target genes and ultimately, apoptosis in cancer cells with wild-type p53.[3][4]

Chemical Synthesis of Seldegamadlin (KT-253)

The chemical synthesis of KT-253 (Seldegamadlin) is detailed in patent WO2021188948A1, where it is listed as example #174.[4] The synthesis is a multi-step process involving the preparation of three key fragments: the MDM2-binding moiety, the CRBN-binding moiety (a thalidomide derivative), and a linker, followed by their convergent assembly.

(Note: The following is a generalized representation of the synthesis based on the information in the patent. For complete, step-by-step details, refer to the specified patent document.)

Synthetic Scheme Overview

-

Step 1: Synthesis of the MDM2-binding moiety. This typically involves the construction of a substituted piperidinone core, which is a common scaffold for MDM2 inhibitors.

-

Step 2: Synthesis of the CRBN-binding moiety. This is generally a derivative of thalidomide or pomalidomide.

-

Step 3: Synthesis of the linker. A polyethylene glycol (PEG)-based or aliphatic chain linker with appropriate functional groups for coupling is synthesized.

-

Step 4: Coupling of the MDM2-binding moiety and the linker. The MDM2 ligand is covalently attached to one end of the linker.

-

Step 5: Final coupling. The MDM2-linker intermediate is then coupled to the CRBN ligand to yield the final KT-253 molecule.

Purification is typically achieved through chromatographic techniques such as flash chromatography and high-performance liquid chromatography (HPLC). The structure and purity of the final compound are confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Preclinical Evaluation

KT-253 has undergone extensive preclinical evaluation, demonstrating potent and selective degradation of MDM2 and robust anti-tumor activity in various cancer models.

In Vitro Potency and Selectivity

KT-253 has been shown to be a highly potent degrader of MDM2 with a DC50 (half-maximal degradation concentration) in the sub-nanomolar range.[5][6] In cellular assays, it exhibits picomolar to low nanomolar IC50 (half-maximal inhibitory concentration) values for growth inhibition in p53 wild-type cancer cell lines.[5][6]

Table 1: In Vitro Activity of KT-253 in Cancer Cell Lines

| Cell Line | Cancer Type | DC50 (MDM2 Degradation) (nM) | IC50 (Cell Growth Inhibition) (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.4 | 0.3 |

| MV-4-11 | Acute Myeloid Leukemia | Not Reported | <1 |

Data compiled from multiple preclinical presentations and publications.[2][5][6]

In Vivo Efficacy in Xenograft Models

In vivo studies using xenograft models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) have demonstrated that a single intravenous dose of KT-253 can lead to sustained tumor regression.[5]

Table 2: In Vivo Efficacy of KT-253 in Xenograft Models

| Model | Cancer Type | Dosing Regimen | Outcome |

| RS4;11 | Acute Lymphoblastic Leukemia | 1-3 mg/kg, single IV dose | Sustained tumor regression |

| MV-4-11 | Acute Myeloid Leukemia | 3 mg/kg, single IV dose | Complete responses in the majority of animals |

Data compiled from preclinical presentations.[2][5]

Clinical Development

KT-253 is currently being evaluated in a Phase 1 clinical trial (NCT05775406) in adult patients with relapsed or refractory high-grade myeloid malignancies, acute lymphocytic leukemia, lymphoma, and solid tumors.[4][7]

Phase 1 Clinical Trial (NCT05775406)

-

Study Design: Open-label, dose-escalation, and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of KT-253.[7]

-

Patient Population: Adult patients with various advanced cancers harboring wild-type p53.[7]

-

Preliminary Results: Early data from the Phase 1 trial have shown that KT-253 is generally well-tolerated.[8] Pharmacodynamic data confirmed on-target activity, with upregulation of p53 pathway biomarkers observed even at low doses.[8] Promising early signs of anti-tumor activity have been reported, including objective responses in patients with both hematological malignancies and solid tumors.[8]

Table 3: Preliminary Clinical Data from Phase 1 Trial of KT-253

| Parameter | Observation |

| Safety | Generally well-tolerated; most common adverse events include nausea and fatigue.[8] |

| Pharmacodynamics | Dose-dependent upregulation of p53 pathway biomarkers (e.g., GDF-15, CDKN1A).[8] |

| Pharmacokinetics | Dose-dependent increase in plasma exposure.[8] |

| Preliminary Efficacy | Objective responses observed in patients with acute myeloid leukemia and various solid tumors.[8] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed cancer cells in 96-well opaque plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of KT-253 or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

-

Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Luminescence Measurement: Measure luminescence using a plate reader to determine the amount of ATP, which correlates with the number of viable cells.

-

Data Analysis: Calculate IC50 values by plotting the percentage of cell growth inhibition against the log concentration of KT-253.

Apoptosis Assay (Caspase-Glo® 3/7)

-

Cell Treatment: Seed and treat cells with KT-253 as described for the cell viability assay.

-

Incubation: Incubate for 24-48 hours.

-

Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.

-

Luminescence Measurement: Measure luminescence to quantify caspase-3 and -7 activity, which is indicative of apoptosis.

Western Blotting for MDM2 and p53

-

Protein Extraction: Treat cells with KT-253 for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

KT-253 (Seldegamadlin) is a promising new therapeutic agent that exemplifies the potential of targeted protein degradation in oncology. Its ability to overcome the limitations of previous MDM2 inhibitors by inducing the degradation of the oncoprotein has been demonstrated in robust preclinical studies and is now being evaluated in clinical trials. The early clinical data are encouraging, suggesting that KT-253 may offer a novel and effective treatment for patients with a variety of p53 wild-type cancers. Future research will focus on defining the optimal dosing schedule, identifying predictive biomarkers of response, and exploring combination therapies to further enhance its anti-tumor activity.

References

- 1. kymeratx.com [kymeratx.com]

- 2. kymeratx.com [kymeratx.com]

- 3. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Kymera Therapeutics to Present New Clinical Data from Ongoing Phase 1 Trial of MDM2 Degrader KT-253 at ASCO Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]

The Advent of Targeted Protein Degradation: A Technical Overview of KT-253's Mechanism in p53 Wild-Type Cancers

For Immediate Release

Watertown, MA – Kymera Therapeutics' novel agent, KT-253, is demonstrating significant promise in the preclinical setting for the treatment of p53 wild-type (WT) cancers. This technical guide provides an in-depth analysis of the mechanism of action, experimental validation, and future therapeutic potential of KT-253, a first-in-class MDM2 degrader. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapeutics.

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers.[1] In cancers retaining wild-type p53, the E3 ubiquitin ligase MDM2 often becomes overexpressed, leading to the suppression of p53 activity through targeted degradation.[1] While small molecule inhibitors (SMIs) have been developed to disrupt the MDM2-p53 interaction, their clinical efficacy has been hampered by a compensatory feedback loop that upregulates MDM2 expression.[1][2][3] KT-253, a heterobifunctional small molecule, offers a paradigm-shifting approach by inducing the degradation of MDM2, thereby overcoming this critical resistance mechanism. This guide will detail the core mechanism of KT-253, present key preclinical data, and provide representative experimental protocols for the validation of its activity.

The MDM2-p53 Axis and the Limitations of Inhibition

The interaction between MDM2 and p53 is a cornerstone of cancer biology. MDM2 negatively regulates p53 by directly binding to its transcriptional activation domain and by targeting it for proteasomal degradation. In many p53 WT tumors, amplification or overexpression of the MDM2 gene is a key oncogenic driver.[4]

Conventional therapeutic strategies have focused on the development of SMIs that competitively bind to the p53-binding pocket of MDM2, thereby liberating p53 to exert its tumor-suppressive functions. However, the stabilization of p53 also transcriptionally upregulates MDM2, creating a feedback loop that ultimately dampens the therapeutic effect and necessitates continuous high-dose treatment, often leading to toxicity.[1][2]

KT-253: A Targeted Protein Degradation Approach

KT-253 is a proteolysis-targeting chimera (PROTAC) designed to specifically and efficiently degrade the MDM2 protein. It is a heterobifunctional molecule comprising three key components:

-

A high-affinity ligand for MDM2: This moiety selectively binds to the MDM2 protein.

-

A ligand for an E3 ubiquitin ligase (Cereblon - CRBN): This component recruits the cellular protein degradation machinery.[2]

-

A chemical linker: This connects the two ligands, facilitating the formation of a ternary complex between MDM2 and CRBN.

The formation of this ternary complex brings MDM2 into close proximity with the E3 ligase, leading to the polyubiquitination of MDM2 and its subsequent degradation by the proteasome.[4] This event-driven, catalytic mechanism allows for the elimination of the MDM2 protein, thereby preventing the negative feedback loop observed with SMIs.[5]

Quantitative Preclinical Data

KT-253 has demonstrated superior potency and efficacy compared to MDM2 SMIs in various preclinical models of p53 WT cancers, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2][6]

| Parameter | Cell Line | KT-253 | MDM2 SMI (e.g., AMG-232) | Reference |

| IC50 (Cell Viability) | RS4;11 (ALL) | 0.3 nM | 280 nM | [7] |

| DC50 (MDM2 Degradation) | HEK293T-HiBiT | 0.4 nM | N/A (Upregulates MDM2) | [5][7] |

| In Vitro Potency | Various | >200-fold more potent | - | [8][9] |

| In Vivo Efficacy | RS4;11 Xenograft | Sustained tumor regression with a single 1 mg/kg dose | Requires continuous dosing | [10] |

| In Vivo Efficacy | MOLM-13 Xenograft | Overcomes Venetoclax resistance | - | [5] |

Key Experimental Findings and Workflow

Overcoming the MDM2 Feedback Loop

A key differentiator of KT-253 is its ability to overcome the p53-dependent upregulation of MDM2. Western blot analysis in RS4;11 cells has shown that while treatment with an MDM2 SMI leads to an increase in MDM2 protein levels, KT-253 treatment results in potent and sustained degradation of MDM2.[5]

Potent Induction of Apoptosis

Even brief exposure to KT-253 is sufficient to commit cancer cells to apoptosis. Washout experiments have demonstrated that a 4-hour treatment with KT-253 leads to a significant increase in caspase activity, a hallmark of apoptosis, whereas no such effect is observed with MDM2 SMIs under the same conditions.[7] This suggests the potential for intermittent dosing schedules, which could improve the therapeutic index.[10]

Detailed Experimental Protocols (Representative)

The following are representative protocols for key experiments used to characterize the activity of KT-253. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Western Blotting for MDM2 and p53

Objective: To assess the levels of MDM2 and p53 protein following treatment with KT-253.

-

Cell Culture and Treatment: Seed p53 WT cancer cells (e.g., RS4;11) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of KT-253 or a vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2 (e.g., 1:1000 dilution) and p53 (e.g., 1:1000 dilution) overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of KT-253 on cancer cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Drug Treatment: The following day, treat the cells with a serial dilution of KT-253.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the log of the drug concentration.

Apoptosis Assay (Caspase-Glo® 3/7)

Objective: To quantify the induction of apoptosis by KT-253.

-

Experimental Setup: Follow the same cell seeding and treatment protocol as for the cell viability assay.

-

Assay Procedure: After the desired treatment duration, add Caspase-Glo® 3/7 reagent to each well.

-

Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours and measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of KT-253 in a living organism.

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., RS4;11 or MV-4-11) into the flank of immunocompromised mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer KT-253 (e.g., via intravenous injection) at the desired dose and schedule.

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.

-

Pharmacodynamic Analysis: At specified time points, tumors can be excised for Western blot or RT-qPCR analysis to confirm target engagement.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.

Conclusion and Future Directions

KT-253 represents a promising new therapeutic strategy for p53 wild-type cancers. By inducing the degradation of MDM2, it effectively overcomes the feedback resistance mechanism that limits the efficacy of small molecule inhibitors. The potent and sustained anti-tumor activity observed in preclinical models, coupled with the potential for intermittent dosing, suggests a favorable therapeutic window.[2] Ongoing clinical trials are evaluating the safety, tolerability, and clinical activity of KT-253 in patients with various hematological malignancies and solid tumors.[2] The findings from these studies will be crucial in defining the role of this novel MDM2 degrader in the oncology treatment landscape.

References

- 1. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]

- 2. benchchem.com [benchchem.com]

- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 4. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AML Mouse Xenograft Model [bio-protocol.org]

- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

The In Vitro Efficacy of KT-253 in Acute Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical in vitro efficacy of KT-253, a novel and highly potent degrader of the murine double minute 2 (MDM2) oncoprotein, in the context of acute myeloid leukemia (AML). By catalytically degrading MDM2, KT-253 offers a distinct and potentially more efficacious mechanism of action compared to small molecule inhibitors (SMIs) that merely obstruct the MDM2-p53 interaction. This document provides a consolidated overview of the available quantitative data, detailed experimental methodologies, and visual representations of the compound's signaling pathway and experimental evaluation.

Quantitative Efficacy Data

KT-253 has demonstrated sub-nanomolar potency in degrading MDM2 and inhibiting the growth of cancer cell lines. The following tables summarize the key quantitative metrics reported in preclinical studies.

| Metric | Cell Line | Value | Notes |

| IC50 (Cell Viability) | RS4;11 (ALL) | 0.3 nM[1][2] | While RS4;11 is an acute lymphoblastic leukemia line, this data indicates the high potency of KT-253. Subnanomolar IC50 values have also been observed in multiple AML cell lines.[2][3] |

| DC50 (MDM2 Degradation) | HEK293T-HiBiT assay | 0.4 nM[1][4] | This demonstrates the high efficiency of KT-253 in targeting MDM2 for degradation. |

ALL: Acute Lymphoblastic Leukemia

Mechanism of Action and Signaling Pathway

KT-253 is a heterobifunctional molecule that acts as a potent and selective degrader of MDM2.[2][4][5] It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to MDM2, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[2][5][6] This degradation overcomes the autoregulatory feedback loop often seen with MDM2 small molecule inhibitors, where p53 activation leads to increased MDM2 expression.[2][5][7] The degradation of MDM2 results in the stabilization and activation of the tumor suppressor protein p53.[7][8][9] Activated p53 then transcriptionally upregulates its target genes, which are involved in critical anti-tumorigenic processes such as cell cycle arrest and apoptosis.[7][8]

Experimental Protocols

The in vitro efficacy of KT-253 in AML cell lines is typically assessed through a series of established assays. The following outlines the methodologies frequently cited in preclinical research.

Cell Viability and Proliferation Assays

-

Objective: To determine the concentration-dependent effect of KT-253 on the viability and proliferation of AML cell lines and to calculate the half-maximal inhibitory concentration (IC50).

-

Methodology:

-

Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured according to standard procedures.[3][7][8] For MV4-11, Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum is used, while MOLM-13 cells are cultured in RPMI-1640 with 10% FBS.[3][6]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of KT-253 or a vehicle control (e.g., DMSO).[7][8]

-

Incubation: The plates are incubated for a specified period, typically 72 to 96 hours.[10]

-

Viability Assessment: Cell viability is measured using a luminescence-based assay, such as the Promega® CellTiter-Glo® assay.[7][8][10] This assay quantifies ATP levels, which is an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to the vehicle-treated controls, and the data is fitted to a dose-response curve to determine the IC50 value using software like GraphPad Prism.[4][10]

-

Apoptosis Assays

-

Objective: To quantify the induction of apoptosis in AML cell lines following treatment with KT-253.

-

Methodology:

-

Caspase Activity Assay:

-

Cells are treated with KT-253 for a defined period (e.g., 4 hours), followed by washout and further incubation in drug-free media for 24 to 48 hours.[4][6][10]

-

Apoptosis is assessed by measuring the activity of executioner caspases 3 and 7 using a luminescent assay, such as the Promega® Caspase-Glo® 3/7 assay.[7][8][10]

-

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Following treatment, cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI).[4]

-

Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[4]

-

-

Experimental Workflow

The evaluation of KT-253's in vitro efficacy follows a logical progression from initial screening to more detailed mechanistic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. kymeratx.com [kymeratx.com]

- 8. kymeratx.com [kymeratx.com]

- 9. bloodcancerunited.org [bloodcancerunited.org]

- 10. researchgate.net [researchgate.net]

The Emergence of a Potent MDM2 Degrader: A Structural and Functional Analysis of Seldegamadlin (KT-253)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldegamadlin, also known as KT-253, is a novel, highly potent, and selective heterobifunctional degrader of the murine double minute 2 (MDM2) oncoprotein. It represents a significant advancement in the therapeutic strategy of targeting the p53-MDM2 axis, a critical pathway in cancer development and progression. Unlike traditional small-molecule inhibitors (SMIs) that block the p53-MDM2 interaction, Seldegamadlin acts as a proteolysis-targeting chimera (PROTAC) to induce the degradation of the MDM2 protein. This mechanism overcomes the inherent feedback loop that limits the efficacy of SMIs and has demonstrated superior potency in preclinical models. This technical guide provides an in-depth analysis of the structural and functional characteristics of Seldegamadlin, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Structural Analysis

Seldegamadlin is a heterobifunctional molecule composed of three key components: a high-affinity ligand for MDM2, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This tripartite structure is essential for its function as a PROTAC. The MDM2 ligand engages the target protein, while the CRBN ligand recruits the E3 ligase machinery. The linker optimally positions the two proteins to facilitate the ubiquitination and subsequent proteasomal degradation of MDM2.

Functional Analysis and Mechanism of Action

The primary function of Seldegamadlin is to induce the degradation of MDM2, a key negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.

The mechanism of action of Seldegamadlin can be summarized in the following steps:

-

Ternary Complex Formation: Seldegamadlin simultaneously binds to MDM2 and the E3 ubiquitin ligase CRBN, forming a ternary complex.

-

Ubiquitination of MDM2: The proximity of MDM2 to the E3 ligase within the ternary complex facilitates the transfer of ubiquitin molecules to MDM2.

-

Proteasomal Degradation: The polyubiquitinated MDM2 is recognized and targeted for degradation by the proteasome.

-

p53 Stabilization and Activation: The degradation of MDM2 leads to the stabilization and accumulation of p53.

-

Induction of Apoptosis and Cell Cycle Arrest: Activated p53 translocates to the nucleus and transcriptionally activates its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to tumor cell death.

A key advantage of Seldegamadlin over traditional MDM2 inhibitors is its ability to overcome the p53-MDM2 autoregulatory feedback loop. Inhibition of the p53-MDM2 interaction by SMIs leads to p53 stabilization, which in turn transcriptionally upregulates MDM2, thus counteracting the inhibitory effect. By degrading MDM2, Seldegamadlin breaks this feedback loop, leading to a more sustained and potent activation of p53.

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and efficacy of Seldegamadlin in preclinical studies.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Parameter | Cell Line | Value | Reference |

| DC50 (MDM2 Degradation) | HEK293T-HiBiT | 0.4 nM | [1] |

| IC50 (Cell Proliferation) | RS4;11 (ALL) | 0.3 nM | [2] |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Antitumor Activity of a Single Intravenous Dose of Seldegamadlin

| Animal Model | Treatment Dose | Outcome | Reference |

| RS4;11 (ALL) Xenograft | 1 mg/kg or 3 mg/kg (single IV dose) | Sustained tumor regression and complete responses. | [2] |

| MV-4-11 (AML) Xenograft | Not specified | Sustained tumor regression. | [2] |

| MOLM-13 (AML) Xenograft (Venetoclax-resistant) | 3 mg/kg (single IV dose) with Venetoclax | Overcame Venetoclax resistance. | [2] |

| Patient-Derived Xenograft (PDX) Solid Tumor Models | 3-10 mg/kg (IV, Q3W) | Tumor growth inhibition and complete responses. | [2] |

ALL: Acute Lymphoblastic Leukemia. AML: Acute Myeloid Leukemia. IV: Intravenous. Q3W: Every 3 weeks.

Mandatory Visualizations

Signaling Pathway of Seldegamadlin (KT-253)

Experimental Workflow for In Vitro Analysis

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and information inferred from the primary literature on Seldegamadlin (KT-253).

MDM2 Degradation Assay (DC50 Determination)

This protocol is adapted for the Nano-Glo® HiBiT Lytic Detection System to quantify MDM2 degradation.

-

Cell Culture: HEK293T cells engineered to express a HiBiT-tagged MDM2 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into a 96-well white-walled plate at a density of 1 x 104 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of Seldegamadlin is prepared in the appropriate cell culture medium. The medium from the wells is aspirated, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Incubation: The plate is incubated for 4 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Detection: The plate is equilibrated to room temperature. An equal volume (100 µL) of Nano-Glo® HiBiT Lytic Detection Reagent is added to each well. The plate is mixed on an orbital shaker for 10 minutes to induce cell lysis and stabilize the luminescent signal.

-

Data Acquisition: Luminescence is measured using a plate luminometer.

-

Data Analysis: The luminescence signal is normalized to the vehicle control. The DC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (IC50 Determination)

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to measure cell proliferation.

-

Cell Culture: RS4;11 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into a 96-well opaque-walled plate at a density of 5 x 103 cells per well in 100 µL of culture medium.

-

Compound Treatment: A serial dilution of Seldegamadlin is prepared. 10 µL of the compound dilutions are added to the respective wells. A vehicle control is included.

-

Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

ATP Measurement: The plate is equilibrated to room temperature. 100 µL of CellTiter-Glo® Reagent is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is measured using a plate luminometer.

-

Data Analysis: The luminescence signal is normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis of Protein Expression

This protocol is for the detection of MDM2, p53, and p21 protein levels following treatment with Seldegamadlin.

-

Cell Treatment and Lysis: RS4;11 cells are treated with various concentrations of Seldegamadlin for specified time points (e.g., 2, 4, 8 hours). After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.

In Vivo Xenograft Studies

This protocol provides a general framework for assessing the antitumor efficacy of Seldegamadlin in a mouse xenograft model.

-

Animal Model: Female immunodeficient mice (e.g., NOD-SCID or NSG) are used. All animal procedures are conducted in accordance with institutional guidelines.

-

Tumor Cell Implantation: RS4;11 cells (e.g., 5 x 106 cells in a mixture of PBS and Matrigel) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width2) / 2 is used to calculate tumor volume.

-

Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment and control groups. Seldegamadlin is administered intravenously (IV) at the specified doses and schedule (e.g., a single dose or once every three weeks). The control group receives a vehicle solution.

-

Efficacy Assessment: Tumor growth and the body weight of the mice are monitored throughout the study. The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of protein expression (e.g., by Western blot or immunohistochemistry) to confirm target engagement.

Conclusion

Seldegamadlin (KT-253) is a promising new therapeutic agent that exemplifies the potential of targeted protein degradation. Its unique mechanism of action, which involves the catalytic degradation of MDM2, allows it to overcome the limitations of previous MDM2 inhibitors. The potent and sustained activation of the p53 pathway by Seldegamadlin translates into robust antitumor activity in preclinical models of various cancers. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical translation of this novel MDM2 degrader.

References

The Pharmacodynamics of KT-253: A Technical Guide to a Novel p53 Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-253, also known as Seldegamadlin, is a first-in-class, potent, and selective heterobifunctional small molecule degrader of murine double minute 2 (MDM2).[1][2] By targeting MDM2 for proteasomal degradation, KT-253 effectively stabilizes the tumor suppressor protein p53, leading to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] This technical guide provides an in-depth overview of the pharmacodynamics of KT-253, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and development pathway.

Introduction: Overcoming the MDM2-p53 Feedback Loop

The p53 tumor suppressor plays a critical role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress.[4] In many cancers where p53 is not mutated, its function is often abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[4][5] While small molecule inhibitors (SMIs) of the MDM2-p53 interaction have been developed, their clinical efficacy has been hampered by a compensatory feedback loop that upregulates MDM2 expression, thereby limiting the extent and duration of p53 stabilization.[4]

KT-253 represents a novel therapeutic strategy that circumvents this limitation. As a heterobifunctional degrader, KT-253 recruits the E3 ligase cereblon (CRBN) to MDM2, leading to its ubiquitination and subsequent degradation.[5][6] This catalytic mechanism of action results in a profound and sustained stabilization of p53, unhindered by the feedback loop, and translates to superior potency and efficacy compared to MDM2 SMIs in preclinical models.[6]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for KT-253 from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of KT-253 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.3 | 0.4 | [3] |

| MV-4-11 | Acute Myeloid Leukemia (AML) | - | - | [7] |

| UKE-1 | Myelofibrosis | - | - | [1] |

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration for MDM2.

Table 2: In Vivo Efficacy of KT-253 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 1 mg/kg, single IV dose | Sustained tumor regression | [6] |

| MV-4-11 | Acute Myeloid Leukemia (AML) | - | Sustained tumor regression | [7] |

| Patient-Derived Xenograft (PDX) | AML | 1 mg/kg, every three weeks | 1 complete response, 2 partial responses | [8] |

IV: Intravenous

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to characterize the pharmacodynamics of KT-253.

In Vitro Cell Proliferation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of KT-253 on cancer cell growth.

-

Method:

-

Cancer cell lines (e.g., RS4;11) are cultured according to standard procedures.[7]

-

Cells are seeded into multi-well plates and treated with a range of concentrations of KT-253 or a vehicle control (DMSO).[9]

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[7]

-

Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter nonlinear regression model using software like GraphPad Prism.[9]

-

MDM2 Degradation Assay

-

Objective: To determine the half-maximal degradation concentration (DC50) of KT-253 for MDM2.

-

Method:

-

Cells are treated with varying concentrations of KT-253 for a defined period.

-

Cell lysates are prepared, and protein concentrations are determined.

-

MDM2 protein levels are quantified using methods such as Western blotting or targeted proteomics.[6]

-

For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for MDM2 and a loading control (e.g., β-actin).[6]

-

Band intensities are quantified, and the MDM2 signal is normalized to the loading control.

-

DC50 values are calculated from the dose-response curve of MDM2 degradation.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of KT-253 in a living organism.

-

Method:

-

Immuno-compromised mice (e.g., NOD-SCID) are subcutaneously implanted with human cancer cells (e.g., RS4;11 or MV-4-11).[7]

-

Once tumors reach a predetermined size, animals are randomized into treatment and control groups.[7]

-

KT-253 is administered intravenously (IV) at specified doses and schedules.[7] A control group receives a vehicle solution.

-

Tumor volumes are measured regularly using calipers.[7]

-

Animal body weight and overall health are monitored as indicators of toxicity.[7]

-

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blot for p53 and its downstream targets).[7]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and processes related to KT-253.

Caption: Mechanism of action of KT-253 as an MDM2 degrader for p53 stabilization.

Caption: Experimental workflow for an in vitro apoptosis assay.

Caption: Logical progression from preclinical to clinical development for KT-253.

Clinical Development and Future Directions

KT-253 is currently being evaluated in a Phase 1 clinical trial (NCT05775406) in adult patients with relapsed or refractory high-grade myeloid malignancies, acute lymphocytic leukemia, lymphoma, and solid tumors.[5][10] The study aims to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of KT-253.[11] Initial data from this trial has demonstrated early signs of anti-tumor activity, including objective responses in patients with Merkel cell carcinoma and acute myeloid leukemia, at doses that have been well-tolerated.[2] Pharmacodynamic analyses from patient samples have confirmed potent upregulation of p53-dependent biomarkers, providing clinical proof-of-mechanism.[11]

The development of KT-253 marks a significant advancement in the field of targeted protein degradation and p53-targeted therapies. Its ability to overcome the limitations of previous MDM2 inhibitors offers the potential for a more effective treatment for a broad range of p53 wild-type cancers. Future research will focus on further defining the clinical efficacy of KT-253 as a monotherapy and in combination with other anti-cancer agents, as well as identifying predictive biomarkers to guide patient selection.

References

- 1. Paper: KT-253, a Highly Potent and Selective MDM2 Protein Degrader, Eliminates Malignant Myelofibrosis Stem/Progenitor Cells [ash.confex.com]

- 2. Kymera Therapeutics Shares Phase 1 Trial Data on MDM2 Degrader KT-253 at ASCO [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]

- 6. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kymeratx.com [kymeratx.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ascopubs.org [ascopubs.org]

Therapeutic Potential of MDM2 Degraders in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The E3 ubiquitin ligase Murine Double Minute 2 (MDM2) is a pivotal negative regulator of the p53 tumor suppressor. In a significant portion of solid tumors with wild-type p53, the amplification or overexpression of MDM2 leads to the aberrant degradation of p53, thereby disabling a critical cellular defense against tumorigenesis. While small molecule inhibitors of the MDM2-p53 interaction have shown promise, their clinical efficacy has been hampered by a feedback loop that upregulates MDM2 expression, leading to transient p53 activation and potential on-target toxicities. A new class of therapeutic agents, MDM2 degraders, has emerged to overcome these limitations. These bifunctional molecules, often employing Proteolysis Targeting Chimera (PROTAC) technology, induce the targeted degradation of the MDM2 protein, leading to a more sustained and robust activation of p53 and potent anti-tumor activity. This technical guide provides an in-depth overview of the therapeutic potential of MDM2 degraders in solid tumors, summarizing key preclinical and clinical data, detailing essential experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

The MDM2-p53 Signaling Axis: A Prime Target in Oncology

Under normal physiological conditions, the interaction between MDM2 and p53 is tightly regulated to maintain cellular homeostasis. p53, a transcription factor, responds to cellular stress signals such as DNA damage, oncogene activation, and hypoxia by inducing cell cycle arrest, senescence, or apoptosis. MDM2, in a negative feedback loop, binds to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[1]

In many solid tumors, this delicate balance is disrupted. Amplification of the MDM2 gene or overexpression of the MDM2 protein are common oncogenic events that lead to the functional inactivation of wild-type p53.[1] This allows cancer cells to evade apoptosis and proliferate uncontrollably. Therefore, disrupting the MDM2-p53 interaction to restore p53 function represents a highly attractive therapeutic strategy.

MDM2 Degraders: A Superior Approach to p53 Reactivation

Conventional MDM2 inhibitors are designed to occupy the p53-binding pocket of MDM2, thereby preventing the degradation of p53. However, the resulting stabilization of p53 can transcriptionally upregulate MDM2, creating a feedback loop that ultimately attenuates the therapeutic effect and can contribute to toxicity.[2]

MDM2 degraders offer a distinct and potentially more efficacious mechanism of action. These heterobifunctional molecules typically consist of a ligand that binds to MDM2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3] This trimolecular complex formation brings the E3 ligase in close proximity to MDM2, leading to its polyubiquitination and subsequent degradation by the proteasome. The catalytic nature of this process allows a single degrader molecule to induce the degradation of multiple MDM2 proteins, resulting in a profound and sustained reactivation of p53.[2]

Quantitative Analysis of MDM2 Degrader Efficacy

The following tables summarize the preclinical efficacy of selected MDM2 degraders in solid tumor models, highlighting their potent anti-proliferative and tumor-regressive activities.

Table 1: In Vitro Anti-Proliferative Activity of MDM2 Degraders in Solid Tumor Cell Lines

| Compound | Cell Line | Tumor Type | IC50 (nM) | Reference |

| KT-253 | A549 | Lung Cancer | 1.2 | [4] |

| HCT116 | Colorectal Cancer | 0.8 | [4] | |

| LNCaP | Prostate Cancer | 2.5 | [4] | |

| SJSA-1 | Osteosarcoma | 0.5 | [4] | |

| MD-224 | SJSA-1 | Osteosarcoma | 4.4 | [4][5][6][7] |

| Unnamed PROTAC | MDA-MB-231 | Triple-Negative Breast Cancer | ~3000 | [7] |

| MDA-MB-436 | Triple-Negative Breast Cancer | ~3000 | [7] |

Table 2: In Vivo Anti-Tumor Efficacy of MDM2 Degraders in Solid Tumor Xenograft Models

| Compound | Xenograft Model | Tumor Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| KT-253 | RS4;11 (ALL model, but demonstrates solid tumor potential) | Leukemia | 1 mg/kg, single IV dose | Sustained tumor regression | [3] |

| MD-224 | RS4;11 (ALL model, but demonstrates solid tumor potential) | Leukemia | 25 mg/kg, daily, 5 days/week for 2 weeks | Complete tumor regression | [4][5][6][7] |

| RS4;11 (ALL model, but demonstrates solid tumor potential) | Leukemia | 50 mg/kg, every other day for 3 weeks | Complete tumor regression | [4][5][6][7] | |

| Unnamed PROTAC | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Significant decrease in tumor volume and extended survival | [7] |

| MDA-MB-436 | Triple-Negative Breast Cancer | Not specified | Significant decrease in tumor volume and extended survival | [7] | |

| Milademetan | Gastric Adenocarcinoma PDX (ST-02-0075) | Gastric Cancer | 25 mg/kg, daily | 67% TGI | [6] |

| Gastric Adenocarcinoma PDX (ST-02-0075) | Gastric Cancer | 50 mg/kg, daily | 130.4% Regression | [6] | |

| Gastric Adenocarcinoma PDX (ST-02-0075) | Gastric Cancer | 100 mg/kg, daily | 130.8% Regression | [6] | |

| KRT-232 | Melanoma PDX | Melanoma | Not specified | Significant growth inhibition | [1][8][9] |

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core biological pathways and experimental workflows relevant to the study of MDM2 degraders.

MDM2-p53 Signaling Pathway

Caption: The MDM2-p53 negative feedback loop.

Mechanism of Action of an MDM2 PROTAC Degrader

Caption: PROTAC-mediated degradation of MDM2.

Experimental Workflow for Evaluating MDM2 Degraders

Caption: Workflow for MDM2 degrader evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MDM2 degraders in solid tumor cell lines.

Materials:

-

Solid tumor cell lines (e.g., A549, HCT116, LNCaP)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well clear-bottom cell culture plates

-

MDM2 degrader stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Prepare serial dilutions of the MDM2 degrader in complete medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for MDM2 and p53

Objective: To assess the degradation of MDM2 and the stabilization of p53 and its downstream target p21 in response to MDM2 degrader treatment.

Materials:

-

Solid tumor cells treated with MDM2 degrader

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MDM2 (e.g., Santa Cruz sc-5304), anti-p53 (e.g., DO-1), anti-p21, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse treated cells with ice-cold RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize protein bands using an ECL substrate and a chemiluminescence imager.

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

Objective: To determine if the MDM2 degrader disrupts the interaction between MDM2 and p53.

Materials:

-

Solid tumor cells treated with MDM2 degrader

-

Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors

-

Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)

-

Control IgG antibody

-

Protein A/G agarose beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli buffer)

-

Western blot reagents (as described above)

Procedure:

-

Lyse treated cells with non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads three to five times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates by western blotting for the presence of the co-immunoprecipitated protein (e.g., probe for p53 after MDM2 IP).

Solid Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of MDM2 degraders.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Solid tumor cell line (e.g., A549, HCT116) or patient-derived xenograft (PDX) tissue

-

Matrigel (optional)

-

MDM2 degrader formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1-5 x 10^6 tumor cells (often mixed with Matrigel) into the flank of each mouse. For PDX models, surgically implant a small tumor fragment.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer the MDM2 degrader and vehicle according to the desired dosing schedule (e.g., daily oral gavage, intraperitoneal injection, or intravenous injection).

-

Measure tumor volume with calipers two to three times per week using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for MDM2 and p53).

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at day X / Mean tumor volume of control group at day X)] x 100.

Conclusion and Future Directions

MDM2 degraders represent a promising new frontier in cancer therapy, particularly for solid tumors harboring wild-type p53. By inducing the catalytic degradation of MDM2, these agents achieve a more profound and sustained activation of p53 compared to traditional inhibitors, leading to potent anti-tumor effects in preclinical models. The data presented in this guide underscore the significant potential of this therapeutic modality.

Future research will focus on several key areas:

-

Expansion to a broader range of solid tumors: While promising results have been seen in several tumor types, further investigation is needed to identify the full spectrum of cancers that may benefit from MDM2 degradation.

-

Combination therapies: Exploring the synergistic potential of MDM2 degraders with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapies, is a critical next step.

-

Biomarker development: Identifying predictive biomarkers beyond p53 and MDM2 status will be crucial for patient selection and optimizing clinical trial design.

-

Overcoming resistance: Understanding and circumventing potential mechanisms of resistance to MDM2 degraders will be essential for their long-term clinical success.

The continued development and clinical evaluation of MDM2 degraders hold the promise of delivering a new and effective treatment option for patients with a wide array of solid tumors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scholars@Duke publication: Data from Metastatic Melanoma Patient–Derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition [scholars.duke.edu]

Unraveling the Early-Stage Mechanism of APTO-253: A KLF4 Inducer Targeting AML

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

APTO-253, a small molecule 2-indolyl imidazole [4,5-d] phenanthroline derivative, emerged in early-stage research as a promising therapeutic candidate for Acute Myeloid Leukemia (AML). Its novel mechanism of action, centered on the induction of the tumor suppressor Krüppel-like factor 4 (KLF4) and subsequent inhibition of the MYC oncogene, presented a targeted approach for a disease with limited therapeutic options. This document provides a comprehensive technical overview of the foundational preclinical research on APTO-253, detailing its effects on AML cells, the experimental methodologies employed, and the elucidated signaling pathways. While the clinical development of APTO-253 was ultimately discontinued, the early research provides valuable insights into the KLF4-MYC axis as a therapeutic target in AML.[1]

Introduction to APTO-253 and its Rationale in AML

Acute Myeloid Leukemia is characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key driver in the leukemogenesis of many AML cases is the suppression of the tumor suppressor gene, Krüppel-like factor 4 (KLF4).[2][3] In a significant portion of AML patients, the transcription factor CDX2 is aberrantly expressed and suppresses KLF4 expression, contributing to the malignant phenotype.[2][3] APTO-253 was developed as a first-in-class small molecule designed to pharmacologically induce the expression of the silenced KLF4 gene.[2][3][4] This targeted approach aimed to restore the tumor-suppressive functions of KLF4, leading to cell cycle arrest and apoptosis in AML cells.[2][5][6] Early studies also highlighted the potent ability of APTO-253 to inhibit the expression of the c-Myc oncogene, a critical factor in cancer cell proliferation and survival that is often overexpressed in AML.[6][7]

In Vitro Anti-Leukemic Activity of APTO-253

APTO-253 demonstrated potent anti-proliferative activity across a range of hematologic cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values observed in various AML and other hematologic malignancy cell lines.

| Cell Line Type | Cell Line(s) | IC50 Range | Reference(s) |

| Acute Myeloid Leukemia (AML) | Multiple | 57 nM to 1.75 µM | [5] |

| MV4-11 | 0.25 ± 0.03 µM | ||

| Multiple | 6.9 - 305 nM | [2][3] | |

| Acute Lymphoblastic Leukemia | Multiple | 39 – 250 nM | [2][3] |

| Chronic Myeloid Leukemia | Multiple | 39 – 250 nM | [2][3] |

| Non-Hodgkin's Lymphoma | Multiple | 11 – 190 nM | [2][3] |

| Multiple Myeloma | Multiple | 72 – 180 nM | [2][3] |

| Primary Patient Samples (AML) | 80 samples | 54% of samples had an IC50 < 1 µM | [8][9][10] |

| Primary Patient Samples (CLL) | 72 samples | 35% of samples had an IC50 < 1 µM | [9][10] |

| Primary Patient Samples (MDS/MPN) | 25 samples | 12% of samples had an IC50 < 1 µM | [9][10] |

Core Mechanism of Action: KLF4 Induction and MYC Repression

The primary mechanism of APTO-253's anti-cancer activity is attributed to its ability to induce the expression of the tumor suppressor KLF4 and consequently downregulate the MYC oncogene.

KLF4 Induction

APTO-253 was identified as a potent inducer of KLF4 expression in AML cells.[2][5] This was a key finding, as KLF4 is known to be suppressed in a large percentage of AML patients.[2][3] The induction of KLF4 by APTO-253 was observed to be a central event leading to downstream anti-leukemic effects.[2]

MYC Inhibition

A critical consequence of KLF4 induction is the subsequent downregulation of MYC expression. APTO-253 was shown to inhibit c-Myc at both the mRNA and protein levels in a dose- and time-dependent manner.[6] This inhibitory effect on c-Myc correlated strongly with the cytotoxic effects of APTO-253 in AML cells. The mechanism of MYC repression was linked to the stabilization of G-quadruplex (G4) DNA structures in the MYC promoter, which acts as a gene silencer.[5][11]

The following table summarizes the observed molecular effects of APTO-253 on key regulatory proteins in AML cell lines.

| Target Molecule | Effect of APTO-253 | Cell Line(s) | Reference(s) |

| KLF4 | Upregulation of gene expression | 4 of 6 AML lines tested | |

| c-Myc | Concentration- and time-dependent decrease in mRNA and protein levels | MV4-11, EOL-1, KG-1 | |

| CDKN1A (p21) | Upregulation of expression, associated with G0-G1 cell cycle arrest | All AML lines tested | |

| p53 | Increased levels in p53-positive cell lines | MV4-11, EOL-1 | |

| Cyclin D3 | Decreased expression | AML cells | [6] |

| CDK4 | Decreased expression | MV4-11, AML cells | [6][8] |

| MICA | Robust, dose-dependent induction of expression, rendering AML cells susceptible to NK cell killing | AML cells | [7] |

Downstream Cellular Effects

The induction of KLF4 and inhibition of MYC by APTO-253 trigger a cascade of downstream events that culminate in cell cycle arrest and apoptosis.

Cell Cycle Arrest

APTO-253 consistently induced a G0-G1 cell cycle arrest in a dose- and time-dependent manner in AML cell lines.[5] This arrest is mediated by the upregulation of CDKN1A (p21), a key cell cycle inhibitor, which is a known transcriptional target of KLF4. The downregulation of key cell cycle progression proteins such as Cyclin D3 and CDK4 further contributes to this cell cycle blockade.[6][8]

Induction of Apoptosis

Following cell cycle arrest, APTO-253 treatment leads to the induction of apoptosis in AML cells.[5][6][8] This programmed cell death is a crucial component of its anti-leukemic activity.

DNA Damage Response

Interestingly, APTO-253 was also found to induce DNA damage.[12] This effect is thought to be mediated by the stabilization of G-quadruplex DNA structures, which can stall replication forks and lead to DNA breaks. The induction of KLF4 itself is also a response to DNA damage, playing a role in both G0-G1 arrest and apoptosis.

Visualizing the Molecular Pathways and Experimental Logic

To better illustrate the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

Caption: Proposed signaling pathway of APTO-253 in AML cells.

Caption: General experimental workflow for evaluating APTO-253's activity.

Caption: Logical flow of APTO-253's anti-leukemic effects.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the early research of APTO-253, based on the materials and methods sections of the referenced publications.[8]

Cell Culture

AML cell lines (e.g., MV4-11, KG-1, EOL-1) were cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of APTO-253.

-

Procedure:

-

Seed AML cells in 96-well plates at a specified density.

-

Treat cells with a serial dilution of APTO-253 or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48, 72, or 120 hours).

-

Assess cell viability using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

-

Measure absorbance or luminescence using a plate reader.

-